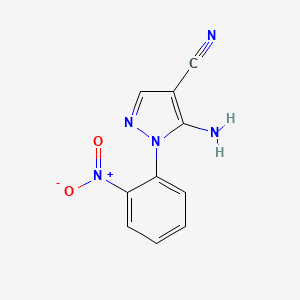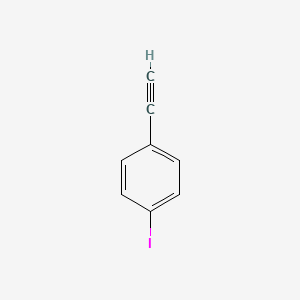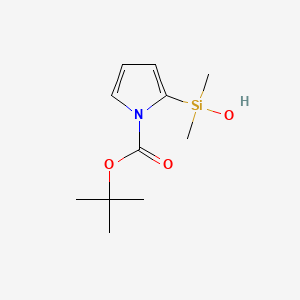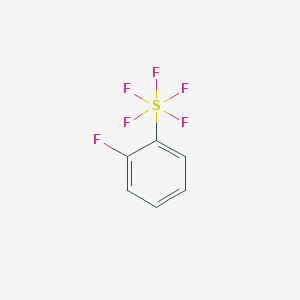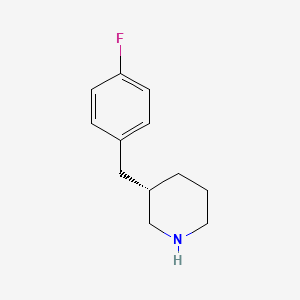
4-アミノ-6,8-ジクロロキノリン
説明
4-Amino-6,8-dichloroquinoline is a chemical compound with the molecular formula C9H6Cl2N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
科学的研究の応用
4-Amino-6,8-dichloroquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its use in the development of new antimalarial drugs, particularly in overcoming resistance to existing treatments.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
作用機序
Target of Action
The primary targets of 4-Amino-6,8-dichloroquinoline are likely to be similar to those of other 4-aminoquinolines, such as chloroquine and amodiaquine . These compounds are known for their antimalarial activity and their targets include the heme detoxification pathway within the Plasmodium parasite .
Mode of Action
The 4-aminoquinoline core structure is crucial for the compound’s antimalarial activity . Specifically, the 4-amino group is thought to interfere with heme detoxification within the parasite . The terminal diethylamino group of the side chain is another important feature .
Biochemical Pathways
The compound likely affects the heme detoxification pathway within the Plasmodium parasite . This leads to the accumulation of toxic heme and parasite death
Pharmacokinetics
The compound’s molecular weight is 21306 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the compound’s action is likely to be the death of the Plasmodium parasite due to the accumulation of toxic heme . This is similar to the action of other 4-aminoquinolines
Action Environment
The action environment of 4-Amino-6,8-dichloroquinoline is likely to be within the Plasmodium parasite, where it interferes with heme detoxification Environmental factors that could influence the compound’s action, efficacy, and stability include the pH and enzymatic activity within the parasite
生化学分析
Biochemical Properties
4-Amino-6,8-dichloroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids. This inhibition occurs through the binding of 4-Amino-6,8-dichloroquinoline to the active sites of these enzymes, thereby preventing the normal substrate from accessing the site. Additionally, 4-Amino-6,8-dichloroquinoline can form complexes with metal ions, which may further influence its biochemical interactions .
Cellular Effects
4-Amino-6,8-dichloroquinoline exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating these pathways, 4-Amino-6,8-dichloroquinoline can alter gene expression and cellular metabolism. For example, it can upregulate the expression of genes associated with cell cycle arrest and downregulate those involved in cell survival .
Molecular Mechanism
The molecular mechanism of action of 4-Amino-6,8-dichloroquinoline involves its interaction with specific biomolecules. It binds to DNA and RNA, interfering with their replication and transcription processes. This binding can lead to the inhibition of nucleic acid synthesis, ultimately affecting cell growth and division. Additionally, 4-Amino-6,8-dichloroquinoline can inhibit the activity of topoisomerases, enzymes crucial for DNA unwinding and replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-6,8-dichloroquinoline have been studied over various time frames. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods. Long-term exposure to 4-Amino-6,8-dichloroquinoline has been associated with sustained inhibition of cellular functions, including reduced cell proliferation and altered metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Amino-6,8-dichloroquinoline vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects without significant toxicity. At higher doses, 4-Amino-6,8-dichloroquinoline can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
4-Amino-6,8-dichloroquinoline is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. The metabolites of 4-Amino-6,8-dichloroquinoline can further interact with various cellular components, influencing metabolic flux and altering metabolite levels. These interactions can have downstream effects on cellular energy production and biosynthetic processes .
Transport and Distribution
Within cells and tissues, 4-Amino-6,8-dichloroquinoline is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound, thereby regulating its intracellular concentration. The distribution of 4-Amino-6,8-dichloroquinoline can also be influenced by its binding affinity to plasma proteins, which affects its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 4-Amino-6,8-dichloroquinoline is crucial for its activity and function. The compound can localize to the nucleus, where it interacts with nucleic acids and nuclear proteins. Additionally, 4-Amino-6,8-dichloroquinoline may be directed to specific organelles, such as mitochondria, through targeting signals or post-translational modifications. These localizations enable 4-Amino-6,8-dichloroquinoline to exert its effects on various cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6,8-dichloroquinoline typically involves the chlorination of 4-aminoquinoline. One common method includes the reaction of 4-aminoquinoline with chlorine gas in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the 6 and 8 positions.
Industrial Production Methods: In an industrial setting, the production of 4-Amino-6,8-dichloroquinoline may involve a continuous flow process where 4-aminoquinoline is fed into a reactor along with chlorine gas. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The final product is purified through recrystallization.
Types of Reactions:
Oxidation: 4-Amino-6,8-dichloroquinoline can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of quinoline N-oxides.
Reduction: Reduction of 4-Amino-6,8-dichloroquinoline can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms at positions 6 and 8 can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
類似化合物との比較
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial drug with structural similarities to 4-Amino-6,8-dichloroquinoline.
Piperaquine: A bisquinoline antimalarial compound.
Comparison: 4-Amino-6,8-dichloroquinoline is unique due to its specific substitution pattern, which may confer different pharmacokinetic and pharmacodynamic properties compared to other quinoline derivatives. Its potential to overcome resistance mechanisms seen with chloroquine and amodiaquine makes it a compound of interest in antimalarial research.
特性
IUPAC Name |
6,8-dichloroquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h1-4H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGSDQPVVLEBKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=C1N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587987 | |
| Record name | 6,8-Dichloroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929339-40-2 | |
| Record name | 6,8-Dichloroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic acid](/img/structure/B1340207.png)

![2-Bromothieno[2,3-c]pyridine](/img/structure/B1340213.png)
![4-[4-(Benzyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B1340214.png)

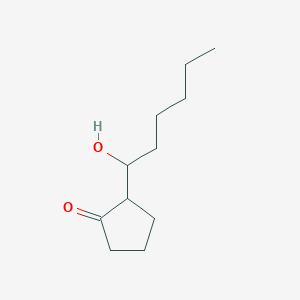
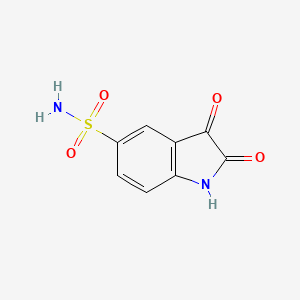
![2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile](/img/structure/B1340224.png)

